molecular formula C15H16ClN3O2S B14937129 N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B14937129
M. Wt: 337.8 g/mol
InChI Key: GKOUSVCDVFRWOV-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a chloro group, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chloro and acetylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(acetylamino)phenyl)-2-chloro-4-nitrobenzamide: Similar structure but with a nitro group instead of a thiazole ring.

    N-(3-(acetylamino)phenyl)-2-chloroacetamide: Similar structure but with an acetamide group instead of a thiazole ring.

Uniqueness

N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H16ClN3O2S

Molecular Weight

337.8 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-chloro-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H16ClN3O2S/c1-8(2)13-12(19-15(16)22-13)14(21)18-11-6-4-5-10(7-11)17-9(3)20/h4-8H,1-3H3,(H,17,20)(H,18,21)

InChI Key

GKOUSVCDVFRWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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